molecular formula C7H9NO2 B018298 3,5-Dimethoxypyridine CAS No. 18677-48-0

3,5-Dimethoxypyridine

Cat. No. B018298
Key on ui cas rn: 18677-48-0
M. Wt: 139.15 g/mol
InChI Key: LPFKVVZTNDJALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07253171B2

Procedure details

A solution of 3,5-dimethoxypyridine (600 mg, 4.3 mmol) (prepared according to the method of Testaferri, L. et al Tetrahedron, 1985, 41, 1373) in THF (2.6 ml) was added to a solution of LDA [generated from n-BuLi (1.9 ml, 2.5 M in hexane, 4.73 mmol) and diisopropylamine (0.6 ml, 5.16 mmol)] in THF (2.6 ml) at −78° C. under nitrogen. The reaction mixture was stirred for 30 minutes at −78° C., transferred via cannula to a suspension of crushed solid CO2 (30 g) in toluene (100 ml) under vigorous stirring and warmed to room temperature. The reaction is quenched by addition of water (20 ml) to and 1M NaOH (10 ml) and the aqueous layer separated, acidified to pH 4 with glacial acetic acid and extracted with 10% MeOH in dichloromethane (3×50 ml). The combined organic layers were dried (MgSO4) and the solvent removed under vacuum to give the title compound (502 mg, 63%) as a white solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.6 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[Li+].CC([N-]C(C)C)C.[C:19](=[O:21])=[O:20]>C1COCC1.C1(C)C=CC=CC=1>[CH3:10][O:9][C:7]1[CH:6]=[N:5][CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[C:19]([OH:21])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
COC=1C=NC=C(C1)OC
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
2.6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under vigorous stirring
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of water (20 ml) to and 1M NaOH (10 ml)
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% MeOH in dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=O)O)C(=CN=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 502 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.